molecular formula C10H14N4O3S B228136 2-Furaldehyde, 5-nitro-, 4,4-diethyl-3-thiosemicarbazone CAS No. 14052-72-3

2-Furaldehyde, 5-nitro-, 4,4-diethyl-3-thiosemicarbazone

Cat. No. B228136
CAS RN: 14052-72-3
M. Wt: 270.31 g/mol
InChI Key: AXOKQUITRHIXGR-YRNVUSSQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Furaldehyde, 5-nitro-, 4,4-diethyl-3-thiosemicarbazone, also known as Fe(III)-NTA, is a chelating agent that has been widely used in scientific research. It is a yellow powder with a molecular formula of C11H16N5O3S and a molecular weight of 308.34 g/mol. Fe(III)-NTA has been extensively studied for its ability to bind to metal ions, particularly iron, and its potential applications in various fields.

Mechanism of Action

2-Furaldehyde, 5-nitro-, 4,4-diethyl-3-thiosemicarbazone(III)-NTA binds to metal ions, particularly iron, through the formation of a stable complex. The 2-Furaldehyde, 5-nitro-, 4,4-diethyl-3-thiosemicarbazone(III)-NTA complex can then be used to study the role of metal ions in biological systems. The mechanism of action of 2-Furaldehyde, 5-nitro-, 4,4-diethyl-3-thiosemicarbazone(III)-NTA is based on its ability to selectively bind to metal ions and form stable complexes.
Biochemical and Physiological Effects
2-Furaldehyde, 5-nitro-, 4,4-diethyl-3-thiosemicarbazone(III)-NTA has been shown to have a variety of biochemical and physiological effects. It has been shown to be toxic to some cell types, particularly when used in high concentrations. 2-Furaldehyde, 5-nitro-, 4,4-diethyl-3-thiosemicarbazone(III)-NTA has also been shown to have antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

2-Furaldehyde, 5-nitro-, 4,4-diethyl-3-thiosemicarbazone(III)-NTA has several advantages for use in lab experiments. It is a highly specific chelating agent that can selectively bind to metal ions, particularly iron. 2-Furaldehyde, 5-nitro-, 4,4-diethyl-3-thiosemicarbazone(III)-NTA is also relatively easy to synthesize and purify, making it a cost-effective option for many applications.
However, 2-Furaldehyde, 5-nitro-, 4,4-diethyl-3-thiosemicarbazone(III)-NTA also has some limitations. It can be toxic to some cell types, particularly when used in high concentrations. 2-Furaldehyde, 5-nitro-, 4,4-diethyl-3-thiosemicarbazone(III)-NTA can also interfere with some biochemical assays, particularly those that rely on metal ion detection.

Future Directions

There are several future directions for the use of 2-Furaldehyde, 5-nitro-, 4,4-diethyl-3-thiosemicarbazone(III)-NTA in scientific research. One potential application is in the development of new therapeutics for oxidative stress-related diseases. 2-Furaldehyde, 5-nitro-, 4,4-diethyl-3-thiosemicarbazone(III)-NTA's antioxidant properties make it a promising candidate for further study in this area.
Another potential direction is the development of new metal ion detection assays. 2-Furaldehyde, 5-nitro-, 4,4-diethyl-3-thiosemicarbazone(III)-NTA's ability to selectively bind to metal ions could be used to develop new assays for the detection of specific metal ions in biological systems.
Finally, 2-Furaldehyde, 5-nitro-, 4,4-diethyl-3-thiosemicarbazone(III)-NTA could be used in the development of new protein purification techniques. Its ability to selectively bind to metal ions could be used to purify specific proteins from complex mixtures.
Conclusion
2-Furaldehyde, 5-nitro-, 4,4-diethyl-3-thiosemicarbazone(III)-NTA is a chelating agent that has been widely used in scientific research. It has several advantages for use in lab experiments, including its specificity for metal ions and ease of synthesis. 2-Furaldehyde, 5-nitro-, 4,4-diethyl-3-thiosemicarbazone(III)-NTA has potential applications in a variety of fields, including protein purification, metal ion detection, and the development of new therapeutics. Further research is needed to fully understand the potential of 2-Furaldehyde, 5-nitro-, 4,4-diethyl-3-thiosemicarbazone(III)-NTA in these areas.

Synthesis Methods

2-Furaldehyde, 5-nitro-, 4,4-diethyl-3-thiosemicarbazone(III)-NTA can be synthesized by reacting 2-furaldehyde-5-nitro with diethylthiocarbamoyl chloride and ammonium hydroxide in the presence of 2-Furaldehyde, 5-nitro-, 4,4-diethyl-3-thiosemicarbazoneCl3. The resulting product is then purified by recrystallization.

Scientific Research Applications

2-Furaldehyde, 5-nitro-, 4,4-diethyl-3-thiosemicarbazone(III)-NTA has been widely used in scientific research, particularly in the field of biochemistry. It is commonly used as a chelating agent to bind to metal ions, particularly iron, in order to study the role of metal ions in biological systems. 2-Furaldehyde, 5-nitro-, 4,4-diethyl-3-thiosemicarbazone(III)-NTA has been used in a variety of applications, including protein purification, enzyme assays, and metal ion detection.

properties

CAS RN

14052-72-3

Molecular Formula

C10H14N4O3S

Molecular Weight

270.31 g/mol

IUPAC Name

1,1-diethyl-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]thiourea

InChI

InChI=1S/C10H14N4O3S/c1-3-13(4-2)10(18)12-11-7-8-5-6-9(17-8)14(15)16/h5-7H,3-4H2,1-2H3,(H,12,18)/b11-7+

InChI Key

AXOKQUITRHIXGR-YRNVUSSQSA-N

Isomeric SMILES

CCN(CC)C(=S)N/N=C/C1=CC=C(O1)[N+](=O)[O-]

SMILES

CCN(CC)C(=S)NN=CC1=CC=C(O1)[N+](=O)[O-]

Canonical SMILES

CCN(CC)C(=S)NN=CC1=CC=C(O1)[N+](=O)[O-]

Other CAS RN

14052-72-3

synonyms

5-Nitro-2-furaldehyde 4,4-diethyl thiosemicarbazone

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.